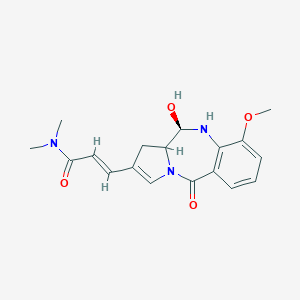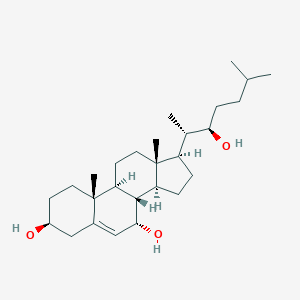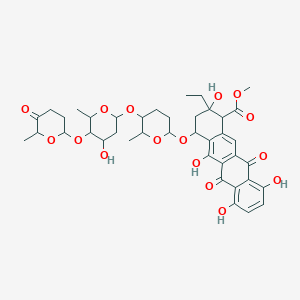
3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium; dihydrogenphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium; dihydrogenphosphate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a benzoic acid core substituted with amino, methoxy, and diethylaminopropyl ester groups, and is further modified with a phosphate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium; dihydrogenphosphate typically involves multiple steps. The starting material is often 4-amino-2-methoxybenzoic acid, which undergoes esterification with 3-diethylaminopropanol under acidic conditions to form the ester. The final step involves the phosphorylation of the ester using a suitable phosphorylating agent such as phosphorus oxychloride or phosphoric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium; dihydrogenphosphate can undergo various chemical reactions, including:
Oxidation: The amino and methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The ester and phosphate groups can be reduced to their corresponding alcohols and phosphines.
Substitution: The amino group can participate in nucleophilic substitution reactions, while the methoxy group can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution, while electrophilic substitution can be carried out using reagents like bromine and chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro or hydroxyl derivatives, while reduction can produce alcohols and phosphines.
Aplicaciones Científicas De Investigación
3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium; dihydrogenphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium; dihydrogenphosphate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can interact with enzymes and receptors, modulating their activity. The ester and phosphate groups can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetics and pharmacodynamics.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-methoxybenzoic acid: A precursor in the synthesis of the target compound.
Benzoic acid, 4-methoxy-, ethyl ester: A structurally similar ester with different substituents.
Benzoic acid, 2-amino-4-methyl-: Another benzoic acid derivative with amino and methyl groups.
Uniqueness
3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium; dihydrogenphosphate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the phosphate group enhances its solubility and potential for biological interactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
102612-57-7 |
|---|---|
Fórmula molecular |
C15H27N2O7P |
Peso molecular |
378.36 g/mol |
Nombre IUPAC |
3-(4-amino-2-methoxybenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate |
InChI |
InChI=1S/C15H24N2O3.H3O4P/c1-4-17(5-2)9-6-10-20-15(18)13-8-7-12(16)11-14(13)19-3;1-5(2,3)4/h7-8,11H,4-6,9-10,16H2,1-3H3;(H3,1,2,3,4) |
Clave InChI |
YWXSSLOHUVPLED-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCCOC(=O)C1=C(C=C(C=C1)N)OC.OP(=O)(O)[O-] |
SMILES canónico |
CC[NH+](CC)CCCOC(=O)C1=C(C=C(C=C1)N)OC.OP(=O)(O)[O-] |
Sinónimos |
3-(4-amino-2-methoxy-benzoyl)oxypropyl-diethyl-azanium, dihydroxy-oxid o-oxo-phosphorane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















